Isopropyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate
Overview
Description
Isopropyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate is a useful research compound. Its molecular formula is C11H20INO4 and its molecular weight is 357.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques and Applications
- Efficient synthesis techniques for compounds like Isopropyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate have been developed, utilizing natural or protected L-amino acids, showcasing its relevance in organic synthesis (Koseki, Yamada, & Usuki, 2011).
Polymorphic Forms and Molecular Conformations
- N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester, a related compound, crystallizes in two polymorphic forms. This demonstrates its significance in studying molecular conformations and potential applications in materials science (Gebreslasie, Jacobsen, & Görbitz, 2011).
Enantioselective Synthesis
- Enantioselective synthesis of related tert-butoxycarbonyl amino acids, indicating its importance in creating specific molecular configurations for potential pharmaceutical applications (Alonso, Santacana, Rafecas, & Riera, 2005).
Applications in Polymer Chemistry
- The synthesis of tert-butoxycarbonyl-modified monomers for polymer chemistry applications, emphasizing its utility in the development of new materials (Rehse & Ritter, 1989).
Contributions to Peptide Synthesis
- This compound and similar compounds are integral in the synthesis of peptides, a crucial aspect of pharmaceutical research (Benoiton, Chen, 1981).
N-tert-Butoxycarbonylation Processes
- The compound's related N-tert-butoxycarbonyl derivatives are used in N-tert-butoxycarbonylation of amines, showcasing its importance in organic synthesis and chemical process innovation (Heydari, Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007).
Properties
IUPAC Name |
propan-2-yl 3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20INO4/c1-7(2)16-9(14)8(6-12)13-10(15)17-11(3,4)5/h7-8H,6H2,1-5H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUJLZTYHFPLCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(CI)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20INO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.